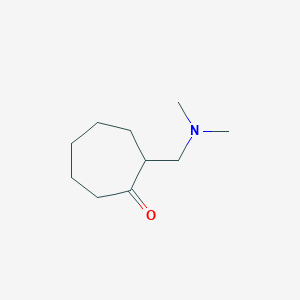

2-Dimethylaminomethylcycloheptanone

Description

2-Dimethylaminomethylcycloheptanone is a cycloheptanone derivative featuring a dimethylaminomethyl substituent. The compound’s seven-membered ring system distinguishes it from smaller cyclic ketones, influencing steric and electronic characteristics critical for reactivity and binding interactions in pharmaceutical or synthetic contexts .

Properties

CAS No. |

15409-61-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]cycloheptan-1-one |

InChI |

InChI=1S/C10H19NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h9H,3-8H2,1-2H3 |

InChI Key |

YPFNKXNACFGYHG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCCCCC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties : The compound has been studied for its potential as an analgesic, similar to tramadol. It interacts with the μ-opioid receptor and influences noradrenergic and serotonergic systems, making it a candidate for pain management therapies .

Anticancer Activity

Mechanism of Action : Research indicates that 2-Dimethylaminomethylcycloheptanone exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : Studies have shown significant activity against leukemia and colon cancer cell lines.

- Apoptosis Induction : Flow cytometry analyses demonstrated a dose-dependent increase in apoptosis in treated cells.

- Cell Cycle Arrest : The compound caused accumulation of cells in the G2/M phase, indicating interference with the cell cycle.

| Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|

| Leukemia | <10 | Induces apoptosis |

| Colon Cancer | <10 | Inhibits proliferation |

Neuropharmacology

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter pathways may offer therapeutic benefits for conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on SGC-7901 gastric cancer cells:

- Findings :

- Significant reduction in tumor volume in xenograft models.

- Well-tolerated with no significant toxicity observed during treatment.

Case Study 2: Pain Management

Research conducted on animal models demonstrated that the compound effectively reduced pain responses comparable to traditional opioids, suggesting its utility in pain management strategies without the addictive properties associated with many opioid medications .

The compound exhibits diverse biological activities attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : It has been shown to inhibit enzymes involved in cellular proliferation pathways.

- Receptor Modulation : Acts on neurotransmitter receptors, influencing neurochemical pathways.

| Biological Activity | Description |

|---|---|

| Enzymatic Inhibition | Inhibits enzymes linked to cancer cell survival |

| Receptor Modulation | Influences neurotransmitter systems |

Comparison with Similar Compounds

Key Structural Differences

The most closely related compound in available literature is 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione (CAS 85302-07-4), which shares the dimethylamino functional group but differs in core structure:

- Cycloheptanone vs. Cyclohexanedione: The seven-membered cycloheptanone ring in 2-Dimethylaminomethylcycloheptanone introduces greater conformational flexibility and reduced ring strain compared to the six-membered cyclohexanedione system .

Physicochemical Properties

Preparation Methods

Reaction Mechanism

Standard Procedure

Table 1: Classical Mannich Reaction Parameters

| Parameter | Specification |

|---|---|

| Temperature | 80°C (reflux) |

| Time | 4–6 hours |

| Solvent | Ethanol |

| Catalyst | HCl (2 drops) |

| Yield | 60–70% (estimated from analogous reactions) |

Optimized Synthetic Protocols

Recent advancements focus on enhancing yield and reducing side products through parameter optimization.

Solvent and Catalysis Adjustments

Temperature and Stoichiometry

Table 2: Optimized Reaction Conditions

Stereoselective Synthesis

The stereochemical outcome of this compound is critical for pharmacological activity.

Diastereomer Control

Case Study: Local Anesthetic Derivatives

In a landmark study, cis-(2-dimethylaminomethylcycloheptyl)carbamates exhibited 30% higher local anesthetic activity than trans-isomers, attributed to improved membrane interaction.

Table 3: Stereoselective Conditions and Outcomes

Workup and Purification Strategies

Isolation Techniques

Recrystallization

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield | Time | Stereocontrol | Complexity |

|---|---|---|---|---|

| Classical Mannich | 60–70% | 4–6h | Low | Low |

| Optimized (THF/ZnCl₂) | 75% | 2h | Moderate | Medium |

| Stereoselective | 50–60% | 6–8h | High | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Dimethylaminomethylcycloheptanone, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Mannich reactions, where cycloheptanone reacts with formaldehyde and dimethylamine under acidic or basic conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst choice (e.g., HCl or BF₃·Et₂O). Yield optimization requires precise stoichiometric ratios of reactants (1:1.2:1.1 for cycloheptanone:formaldehyde:dimethylamine) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, with characteristic peaks for the cycloheptanone carbonyl (δ ~210 ppm in ¹³C NMR) and dimethylaminomethyl protons (δ ~2.2–2.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and compared against reference standards. Thermal stability is evaluated using Differential Scanning Calorimetry (DSC) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Follow with enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets. Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest. Positive controls (e.g., cisplatin) and triplicate experiments ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antitumor efficacy of this compound derivatives?

- Methodological Answer : Systematically modify the dimethylaminomethyl group (e.g., replace with morpholinyl, piperazinyl, or pyrrolidinyl substituents) and evaluate bioactivity changes. Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tubulin or topoisomerases). Compare in vivo efficacy in xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (plasma half-life, bioavailability). Data contradictions between in vitro and in vivo results may arise from metabolic stability or tissue penetration differences, requiring metabolite identification via LC-MS/MS .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often stem from variations in cell line sensitivity (e.g., p53 status), assay conditions (serum concentration, incubation time), or compound purity. Mitigate these by:

- Standardizing protocols (e.g., CLSI guidelines for cell culture).

- Validating compound purity with orthogonal methods (NMR + HPLC).

- Replicating experiments across independent labs.

- Applying meta-analysis to aggregate data and identify confounding variables .

Q. How can computational chemistry enhance the design of this compound analogs with improved pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict logP, solubility, and BBB permeability. Perform molecular dynamics simulations (AMBER or GROMACS) to assess stability in biological membranes. ADMETox predictions (e.g., SwissADME) identify potential hepatotoxicity or CYP450 interactions. Validate predictions with in vitro microsomal stability assays and in vivo PK/PD studies .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test or robust regression methods. Report effect sizes (Cohen’s d) to contextualize biological significance .

Q. How should researchers validate the specificity of this compound’s interaction with proposed molecular targets?

- Methodological Answer : Employ competitive binding assays (e.g., SPR or ITC) with known inhibitors. Use CRISPR/Cas9 knockout models to confirm target dependency. Cross-validate with siRNA silencing or pharmacological inhibition. False positives from off-target effects are minimized by orthogonal target engagement assays (e.g., CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.